REACTION_CXSMILES
|
NCC(O)CO.Cl.[C:8]([CH:11]([N:18]1[CH2:29][CH2:28][N:27]([CH:30]([C:37]([OH:39])=[O:38])CCCC(O)=O)[CH2:26][CH2:25][NH:24][CH2:23][CH2:22][N:21]([CH:40](CCCC)[C:41]([OH:43])=[O:42])[CH2:20][CH2:19]1)CCCC(O)=O)([OH:10])=[O:9].C1C(=O)N(O)C(=O)C1S([O-])(=O)=O.[Na+].CCN=C=NCCCN(C)C.[OH-].[Na+]>O>[CH2:25]1[NH:24][CH2:23][CH2:22][N:21]([CH2:40][C:41]([OH:43])=[O:42])[CH2:20][CH2:19][N:18]([CH2:11][C:8]([OH:10])=[O:9])[CH2:29][CH2:28][N:27]([CH2:30][C:37]([OH:39])=[O:38])[CH2:26]1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
0.26 mg
|
Type
|
reactant
|
Smiles
|
NCC(CO)O
|
Name
|
|
Quantity
|
6 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(CCCC(=O)O)N1CCN(CCNCCN(CC1)C(CCCC(=O)O)C(=O)O)C(C(=O)O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
CONCENTRATION
|
Details
|
the reaction medium is concentrated to approximately 2 ml
|
Type
|
CUSTOM
|
Details
|
precipitated from 10 ml of ethanol
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
purified on silanized silica RP2, elution
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |